

# Technical Support Center: PLGA Formulation Stability and Residual Solvents

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## Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: *B1216819*

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Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of Poly(lactic-co-glycolic acid) (PLGA) formulations, with a specific focus on the impact of residual solvents.

## Frequently Asked Questions (FAQs)

Q1: What are residual solvents in PLGA formulations and why are they a concern?

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products. In PLGA formulations, they are remnants from processes like polymerization, dissolution, and purification.<sup>[1]</sup> These solvents can remain trapped within the PLGA matrix and are a concern because they can significantly impact the formulation's stability, performance, and safety.<sup>[1][2]</sup>

Key concerns include:

- **Altered Drug Release Kinetics:** High levels of residual solvents can lead to an uncontrolled initial burst release of the encapsulated drug.<sup>[1]</sup>
- **Polymer Degradation:** Some solvents can accelerate the hydrolysis of PLGA, leading to a faster reduction in polymer molecular weight and compromising the intended sustained release profile.<sup>[1]</sup>

- **Microsphere/Nanoparticle Morphology:** The presence of solvents like acetone can result in more porous microstructures.[\[1\]](#)
- **Regulatory Scrutiny:** Regulatory bodies like the ICH have strict limits on the levels of residual solvents due to their potential toxicity.[\[1\]](#)[\[3\]](#)

Q2: Which residual solvents are commonly found in PLGA and what are their acceptable limits?

The most common residual solvents in PLGA include dichloromethane (DCM), ethyl acetate, acetone, methanol, and tetrahydrofuran (THF).[\[1\]](#) The International Council for Harmonisation (ICH) classifies these solvents into three classes based on their toxicity.

Solvent	Common Application in PLGA Synthesis	ICH Class	Concentration Limit (ppm)
Dichloromethane (DCM)	Polymerization, dissolution	Class 2	600
Acetonitrile	Specialty polymerization	Class 2	410
Tetrahydrofuran (THF)	Co-solvent	Class 2	720
Acetone	Purification, Washing, Precipitation	Class 3	5000
Ethyl Acetate	Washing, Precipitation	Class 3	5000

Table 1: Common Residual Solvents in PLGA Formulations and their ICH Q3C Limits.[\[1\]](#)[\[3\]](#)

It is important to note that while Class 3 solvents have higher limits, best practices in pharmaceutical manufacturing aim to reduce all residual solvents to the lowest possible levels.[\[4\]](#)

Q3: How do residual solvents affect the degradation of my PLGA formulation?

Residual solvents can accelerate PLGA degradation primarily through hydrolysis. The degradation of PLGA in an aqueous environment occurs via the scission of its ester linkages.

Residual solvents can influence this process in several ways:

- **Plasticization Effect:** Solvents can act as plasticizers, increasing the mobility of PLGA polymer chains. This increased flexibility allows for greater water penetration into the polymer matrix, thereby accelerating the rate of hydrolysis.
- **Dielectric Constant:** The dielectric constant of the local environment within the polymer matrix can influence the rate of ester hydrolysis. Solvents can alter this dielectric constant, potentially accelerating the degradation process.[\[5\]](#)
- **Autocatalysis:** The degradation of PLGA produces acidic byproducts (lactic acid and glycolic acid), which can themselves catalyze further degradation. Residual solvents can facilitate the diffusion of these acidic byproducts within the matrix, leading to a heterogeneous degradation profile where the core of the microsphere degrades faster than the surface.[\[6\]](#)

## Troubleshooting Guides

**Problem 1:** My PLGA formulation shows a high initial burst release of the encapsulated drug.

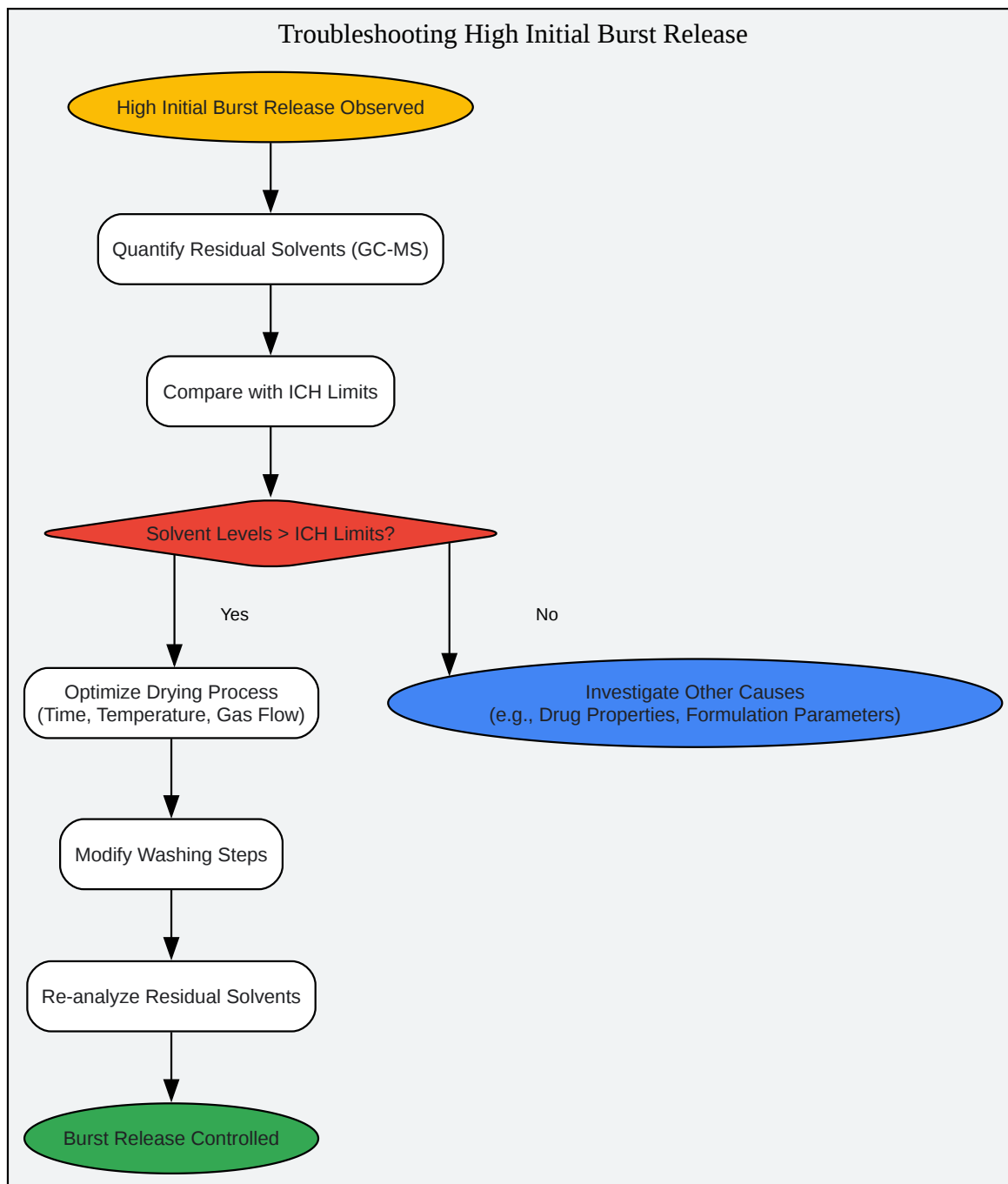
A significant initial burst release is a common issue that can compromise the therapeutic efficacy of a sustained-release formulation.

**Potential Cause:** High levels of residual solvents, particularly Class 2 solvents like Dichloromethane (DCM).[\[1\]](#)

**Troubleshooting Steps:**

- **Quantify Residual Solvents:** The first step is to accurately measure the concentration of residual solvents in your formulation. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis.
- **Compare with ICH Limits:** Compare the quantified levels with the established ICH limits (see Table 1). Levels of DCM exceeding 600 ppm are a likely cause of the burst release.
- **Optimize Drying Process:** If solvent levels are high, your drying process may be insufficient. Consider the following modifications:
  - **Prolonged Vacuum Drying:** Extend the duration of vacuum drying.

- Elevated Temperature: Cautiously increase the drying temperature, ensuring it remains well below the glass transition temperature ( $T_g$ ) of the PLGA to prevent particle aggregation.
- Inert Gas Flow: Introduce a gentle flow of nitrogen or another inert gas during drying to enhance solvent removal.
- Modify Washing Steps: The washing protocol during formulation preparation can be optimized to remove residual solvents more effectively. Increasing the number of washes or using a non-solvent for PLGA that is miscible with the residual solvent can be beneficial.<sup>[3]</sup>



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Fig. 1: Troubleshooting workflow for high initial burst release.

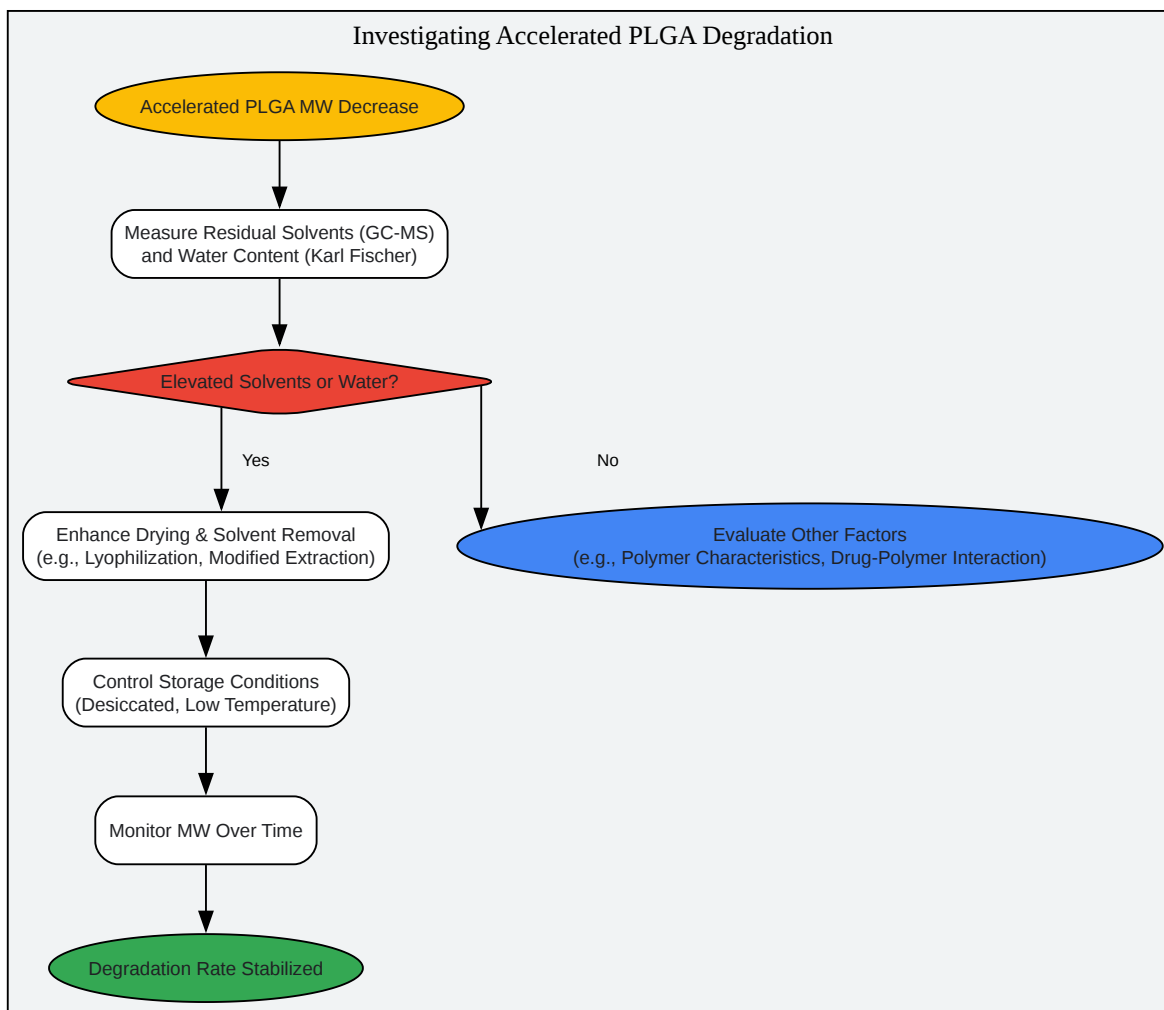
Problem 2: The molecular weight of my PLGA is decreasing faster than expected during storage.

Accelerated degradation of the PLGA polymer can lead to premature release of the drug and a loss of the desired sustained-release profile.

Potential Cause: Presence of residual solvents and/or moisture.[\[7\]](#)

Troubleshooting Steps:

- Measure Residual Solvents and Water Content: Use GC-MS for residual solvent analysis and Karl Fischer titration to determine the water content of your formulation.
- Review Solvent and Water Content Data: Elevated levels of either residual solvents or water can significantly accelerate PLGA hydrolysis.[\[7\]](#)
- Enhance Drying and Solvent Removal:
  - Implement a more rigorous drying protocol to minimize both water and residual solvent content. Lyophilization (freeze-drying) can be an effective method for removing both.
  - Consider the manufacturing process. For instance, prolonging the residence time of microspheres in an ethanolic solution during a solvent extraction phase has been shown to significantly reduce residual organic solvents.[\[2\]](#)[\[8\]](#)
- Control Storage Conditions: Store the PLGA formulation in a desiccated and low-temperature environment to minimize exposure to humidity and slow down the degradation kinetics.



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Fig. 2: Logical workflow for addressing accelerated PLGA degradation.

## Experimental Protocols

## Protocol 1: Determination of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is considered the gold standard for identifying and quantifying residual solvents in pharmaceutical products.<sup>[9]</sup>

Objective: To accurately quantify the amount of residual solvents in a PLGA formulation.

### Methodology:

- Sample Preparation:
  - Accurately weigh a known amount of the PLGA formulation (e.g., 100 mg) into a headspace vial.
  - Add a suitable dissolution solvent in which PLGA is soluble but does not interfere with the analysis (e.g., dimethyl sulfoxide - DMSO).
  - Add an internal standard solution for accurate quantification.
  - Seal the vial tightly with a septum and cap.
- Headspace Incubation:
  - Place the vial in the headspace autosampler.
  - Incubate the vial at a specific temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.
- GC-MS Analysis:
  - A sample of the headspace gas is automatically injected into the GC-MS system.
  - The gas chromatograph separates the different volatile compounds based on their boiling points and interaction with the GC column.
  - The mass spectrometer identifies the individual components based on their mass-to-charge ratio and fragmentation patterns, and quantifies them relative to the internal



standard.

- Data Analysis:
  - Create a calibration curve using known concentrations of the target residual solvents.
  - Calculate the concentration of each residual solvent in the PLGA sample based on the peak areas and the calibration curve.

## Protocol 2: Assessment of Residual Solvents by Derivative Thermogravimetry (DTG)

Derivative Thermogravimetry (DTG) can be a useful and efficient tool for evaluating residual solvents.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To characterize the evolution of residual solvents from a PLGA formulation as a function of temperature.

Methodology:

- Sample Preparation:
  - Accurately weigh a small amount of the PLGA formulation (e.g., 5-10 mg) into a thermogravimetric analysis (TGA) pan.
- TGA/DTG Analysis:
  - Place the pan in the TGA instrument.
  - Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
  - The TGA measures the mass loss of the sample as a function of temperature.
  - The DTG curve is the first derivative of the TGA curve, showing the rate of mass loss.
- Data Interpretation:
  - A distinct peak in the DTG curve at a temperature below the decomposition temperature of PLGA indicates the evolution of a volatile component, likely a residual solvent.[\[10\]](#)[\[11\]](#)

- The area under the DTG peak is proportional to the amount of the residual solvent.[10][11]
- While DTG is excellent for detecting the presence of volatile components and their relative amounts, it is less specific than GC-MS for identifying the exact solvent.[10] It can be a valuable screening tool.[9]

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## References

- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kinampark.com [kinampark.com]
- 7. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing residual solvent levels in poly (D, L-lactic-co-glycolic acid) microspheres: a roadmap for scalable industrial production | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry | Semantic Scholar [semanticscholar.org]
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